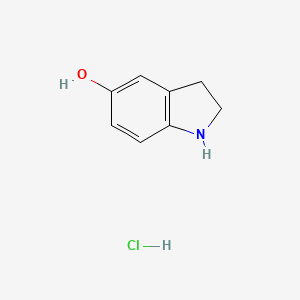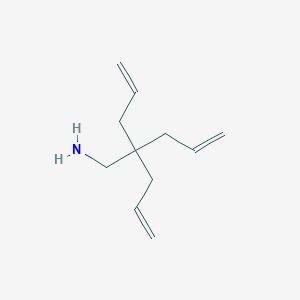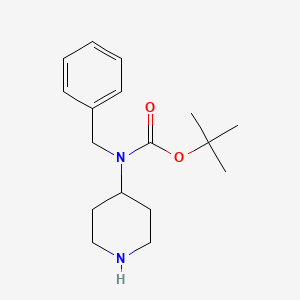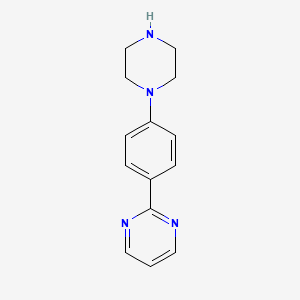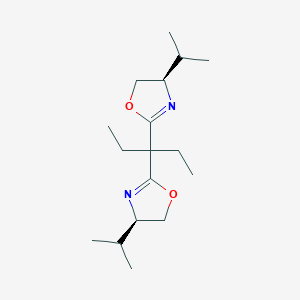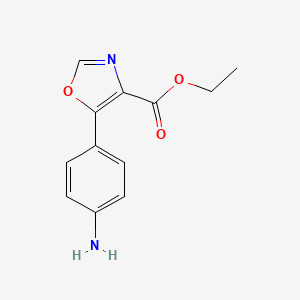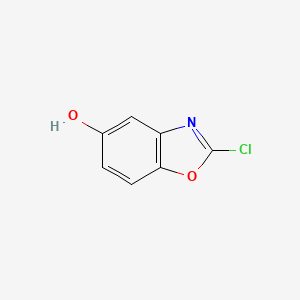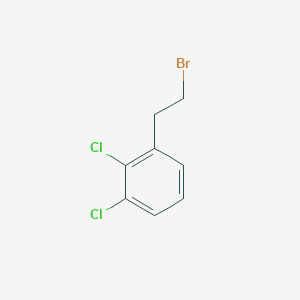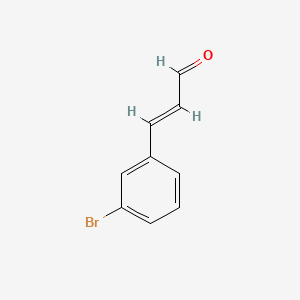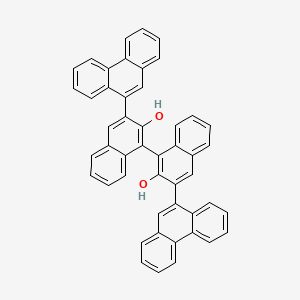
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, commonly known as DPD, is a small organic compound with a wide range of applications in the scientific research field. DPD is a versatile molecule that can be used for a variety of purposes, including drug design, molecular biology, and biochemistry. DPD is a highly stable and water-soluble molecule that can be used in a variety of laboratory experiments. DPD is an important tool for researchers due to its unique properties, including its stability and solubility.
Scientific Research Applications
Phenanthrene Derivatives in Medicinal Chemistry
Phenanthrenes, due to their planar structure, show potential in cancer chemotherapy by intercalating between DNA base pairs and inhibiting enzymes involved in DNA synthesis. The development of phenanthrene-based derivatives, including phenanthroindolizidines, phenanthroquinolizidine, phenanthroimidazoles, and podophyllotoxin-based phenanthrenes, focuses on synthetic strategies and potential cytotoxic activities against various carcinoma cell lines. This area suggests a possible application for (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol in developing novel chemotherapeutic agents (Jhingran et al., 2021).
Environmental Bioremediation
Phenanthrene biodegradation by specific microbial strains offers insights into environmental cleanup strategies. The ability of sphingomonads to degrade phenanthrene in contaminated soils highlights the importance of microbial pathways in mitigating polycyclic aromatic hydrocarbon pollution. This area of research underscores the environmental relevance of phenanthrene derivatives and their potential biodegradability (Waigi et al., 2015).
Polymer Science Applications
Phenanthrene-containing compounds are integral to developing advanced materials. For instance, the review on polymers from renewable resources, including diols like isosorbide, indicates a growing interest in incorporating structurally complex and rigid monomers into polymers for enhanced material properties. This suggests potential applications for (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol in the synthesis or modification of polymeric materials with specific optical, mechanical, or biodegradable properties (Fenouillot et al., 2010).
properties
IUPAC Name |
1-(2-hydroxy-3-phenanthren-9-ylnaphthalen-1-yl)-3-phenanthren-9-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O2/c49-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)50)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28,49-50H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUOTCUHTHQCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC9=CC=CC=C9C1=CC=CC=C18)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661243 |
Source


|
| Record name | 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol | |
CAS RN |
957111-25-0 |
Source


|
| Record name | 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)
![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)

